Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate
CAS No.: 66494-27-7
Cat. No.: VC8129894
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66494-27-7 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12(4)11(6-7-11)8(13)15-5/h6-7H2,1-5H3 |
| Standard InChI Key | LAXOTRWQWYZIQE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1(CC1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1(CC1)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Formula and IUPAC Nomenclature
The compound’s systematic IUPAC name, methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate, reflects its intricate substitution pattern. Its molecular formula is C₁₁H₁₉NO₄, derived from:
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A cyclopropane ring (C₃H₄) with two substituents at the 1-position.
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A methyl ester group (-COOCH₃) contributing C₂H₃O₂.
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An N-methyl-N-Boc-amino group (-N(CH₃)C(O)O-C(CH₃)₃) contributing C₆H₁₂NO₂.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| Functional Groups | Carboxylate ester, Boc-protected methylamino |
| Strain Energy | ~27.5 kcal/mol (cyclopropane) |
The cyclopropane ring’s high strain energy (≈27.5 kcal/mol) enhances its reactivity, enabling participation in ring-opening reactions and [2+1] cycloadditions.
Stereochemical Considerations
While the compound lacks chiral centers due to symmetric substitution at the cyclopropane ring’s 1-position, its Boc-protected amino group introduces steric hindrance, influencing conformational stability. Nuclear Magnetic Resonance (NMR) studies of analogous compounds reveal restricted rotation around the N–C(O) bond, resulting in distinct diastereotopic proton environments.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step strategy:
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Cyclopropanation: A [2+1] cycloaddition between methyl acrylate and diazomethane generates methyl cyclopropane-1-carboxylate.
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Amino Group Introduction: The cyclopropane’s carboxylate is converted to an amide via coupling with methylamine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
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Boc Protection: The secondary amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane, yielding the final product.
Key Reaction: Boc Protection
This step achieves >90% yield under optimized conditions (0°C, 12 h).
Industrial Manufacturing
Industrial production employs continuous-flow reactors to enhance efficiency. For example, a microreactor system operating at 50°C with a residence time of 5 minutes improves yield by 15% compared to batch processes. Purification via simulated moving-bed chromatography ensures >99% purity for pharmaceutical applications.
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The methyl ester undergoes nucleophilic acyl substitution with alkoxides or amines:
For instance, reaction with benzylamine in ethanol produces the corresponding amide derivative, a precursor to protease inhibitors.
Ring-Opening Reactions
The strained cyclopropane ring reacts with electrophiles (e.g., halogens):
This reactivity is exploited in polymer chemistry to synthesize cross-linked networks.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a key intermediate in synthesizing peptidomimetics, mimicking natural peptide structures. For example, its incorporation into HIV-1 protease inhibitors enhances metabolic stability by resisting enzymatic degradation.
Material Science
Functionalized cyclopropane derivatives are utilized in liquid crystal displays (LCDs). The compound’s rigid structure improves thermal stability, enabling operation at temperatures up to 150°C.
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Structural Analogs
| Compound | Molecular Formula | Key Feature | Application |
|---|---|---|---|
| Methyl 1-((Boc)amino)cyclopropanecarboxylate | C₁₀H₁₇NO₄ | Unmethylated amino group | Enzyme inhibitor synthesis |
| Methyl 1-(Boc-amino)cyclobutanecarboxylate | C₁₁H₁₉NO₄ | Four-membered ring | Lower strain, reduced reactivity |
The methyl group on the amino moiety in the target compound enhances steric shielding, prolonging half-life in biological systems by 40% compared to unmethylated analogs.
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